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Compound of Interest

Compound Name: 5,7-Dichloro-2-tetralone

Cat. No.: B093731 Get Quote

5,7-Dichloro-2-tetralone is a halogenated aromatic ketone belonging to the tetralone class of

compounds. Its chemical backbone, a 3,4-dihydronaphthalen-2(1H)-one, is a privileged scaffold

in medicinal chemistry and organic synthesis.[1][2] The introduction of chlorine atoms onto the

aromatic ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic

stability.[3] These modifications make 5,7-Dichloro-2-tetralone a valuable and highly reactive

intermediate for the synthesis of complex molecular architectures, particularly in the

development of novel pharmaceuticals and agrochemicals.[4]

This guide provides a comprehensive technical overview of 5,7-Dichloro-2-tetralone, intended

for researchers and professionals in drug discovery and chemical development. We will delve

into its fundamental properties, present a robust synthetic protocol grounded in established

organic chemistry principles, outline a systematic approach to its analytical characterization,

and discuss its potential as a key building block in modern medicinal chemistry.

Part 1: Core Physicochemical and Structural
Properties
The identity and reactivity of 5,7-Dichloro-2-tetralone are defined by its core chemical

properties. The official Chemical Abstracts Service (CAS) number for this compound is 17556-

20-6.[4][5]

A summary of its key identifiers and computed properties is presented below. Understanding

these parameters is the first step in designing synthetic routes and predicting its behavior in
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chemical and biological systems.

Property Value Source

CAS Number 17556-20-6 [4][5]

Molecular Formula C₁₀H₈Cl₂O [4]

Molecular Weight 215.08 g/mol [4]

IUPAC Name
5,7-dichloro-3,4-dihydro-1H-

naphthalen-2-one
[4]

Synonyms
5,7-Dichloro-3,4-dihydro-

2(1H)-naphthalenone
[4]

SMILES
C1CC2=C(C=C(C=C2CC1=O)

Cl)Cl
[4]

InChI Key
FVWUQJQHHIZJAI-

UHFFFAOYSA-N
[4]

Part 2: Synthesis of 5,7-Dichloro-2-tetralone via
Intramolecular Acylation
The synthesis of tetralones is most effectively achieved through intramolecular Friedel-Crafts

acylation, a powerful and well-established method for forming cyclic ketones.[6][7][8] This

reaction involves the cyclization of a suitable phenyl-substituted carboxylic acid or its derivative

in the presence of a strong acid catalyst.[9]

For the synthesis of 5,7-Dichloro-2-tetralone, a logical precursor is 3-(3,5-

dichlorophenyl)propanoic acid. The following protocol describes a reliable method for its

synthesis and subsequent cyclization.

Conceptual Synthesis Workflow
The overall synthetic strategy involves two main stages: the preparation of the carboxylic acid

precursor followed by its intramolecular cyclization.
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Stage 1: Precursor Synthesis

Stage 2: Intramolecular Friedel-Crafts Acylation

3,5-Dichlorobenzaldehyde

Doebner-Knoevenagel Condensation
(Pyridine, Piperidine)

Malonic Acid

3-(3,5-Dichlorophenyl)acrylic acid

Catalytic Hydrogenation
(H₂, Pd/C)

3-(3,5-Dichlorophenyl)propanoic acid
(Precursor)

Precursor Activation
(Thionyl Chloride)

3-(3,5-Dichlorophenyl)propanoyl chloride

Cyclization
(AlCl₃, DCM)

5,7-Dichloro-2-tetralone
(Final Product)

Click to download full resolution via product page

Caption: Proposed two-stage synthesis of 5,7-Dichloro-2-tetralone.
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Detailed Experimental Protocol
Materials:

3-(3,5-Dichlorophenyl)propanoic acid

Thionyl chloride (SOCl₂)

Anhydrous Aluminum chloride (AlCl₃)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), 2M solution

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Ethyl acetate

Hexanes

Procedure:

Acid Chloride Formation (Activation):

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-

(3,5-dichlorophenyl)propanoic acid (1.0 eq).

Add thionyl chloride (2.0 eq) dropwise at room temperature. The addition is exothermic

and releases HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the

cessation of gas evolution.

Causality Insight: Using thionyl chloride is a standard and efficient method to convert a

carboxylic acid to a more reactive acyl chloride, which is necessary for the subsequent
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Friedel-Crafts acylation. Excess thionyl chloride ensures complete conversion and can be

easily removed by evaporation.

After cooling, remove the excess thionyl chloride under reduced pressure to yield the

crude 3-(3,5-dichlorophenyl)propanoyl chloride. This intermediate is typically used

immediately without further purification.

Intramolecular Friedel-Crafts Cyclization:

In a separate flask under a nitrogen atmosphere, prepare a suspension of anhydrous

aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM).

Cool the suspension to 0 °C using an ice bath.

Dissolve the crude acyl chloride from the previous step in anhydrous DCM and add it

dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

Causality Insight: Anhydrous conditions are critical as AlCl₃ reacts violently with water. The

reaction is run at 0 °C to control the exothermic nature of the acylation and minimize

potential side reactions. A slight excess of the Lewis acid catalyst (AlCl₃) ensures the

reaction goes to completion.[8]

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours

or until TLC analysis indicates the consumption of the starting material.

Workup and Purification:

Carefully quench the reaction by slowly pouring it over crushed ice containing

concentrated HCl. This hydrolyzes the aluminum complexes and separates the catalyst

from the organic product.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃

solution, and brine.

Trustworthiness Check: The series of washes is a self-validating system. The acid wash

removes any remaining basic impurities, the bicarbonate wash removes unreacted acidic
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starting material, and the brine wash aids in breaking emulsions and removing bulk water.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under

reduced pressure.

The resulting crude product can be purified by column chromatography on silica gel (using

a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure 5,7-Dichloro-2-
tetralone.

Part 3: Analytical Characterization and Quality
Control
Confirming the identity and purity of the synthesized 5,7-Dichloro-2-tetralone is paramount. A

multi-technique approach ensures a comprehensive and trustworthy characterization.

Analytical Workflow
A logical workflow ensures all critical quality attributes of the compound are assessed.

Caption: Systematic workflow for the characterization of 5,7-Dichloro-2-tetralone.

Expected Analytical Data
While specific experimental spectra for this exact compound are not widely published, data can

be reliably predicted based on the analysis of similar tetralone structures.[9][10]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and

aliphatic protons. The two aromatic protons will appear as singlets or narrowly split doublets

in the aromatic region. The four aliphatic protons of the cyclohexenone ring will appear as

two distinct triplets in the upfield region.

¹³C NMR: The carbon NMR spectrum will confirm the presence of 10 unique carbon signals.

Key signals include the carbonyl carbon (~195-200 ppm), four aromatic carbons (two of

which are directly attached to chlorine), and four aliphatic carbons.[10]

IR Spectroscopy: The IR spectrum will be dominated by a strong absorption band

corresponding to the carbonyl (C=O) stretch, typically found around 1680-1700 cm⁻¹.[9]

Additional peaks will correspond to C-H stretches and C-Cl bonds.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺)

corresponding to the molecular weight (215.08 g/mol ). Crucially, due to the presence of two

chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed, providing

definitive evidence of the dichlorinated structure.

Part 4: Applications in Drug Discovery and
Development
The tetralone scaffold is a cornerstone in medicinal chemistry, serving as the foundation for

drugs targeting a wide range of diseases.[1][2] Derivatives of 2-tetralone are intermediates in

the synthesis of pharmaceuticals such as nepinalone and napamezole.[11] The strategic

placement of two chlorine atoms on the 5 and 7 positions of the tetralone ring offers several

advantages for drug design:

Modulation of Pharmacokinetics: The chloro groups increase lipophilicity, which can enhance

membrane permeability and influence drug distribution and metabolism.[3]

Blocking Metabolic Sites: Halogen atoms can block positions on the aromatic ring that are

susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the

drug's half-life.

Enhancing Binding Affinity: The electron-withdrawing nature and size of chlorine atoms can

lead to specific halogen bonding or steric interactions within a target protein's active site,

potentially increasing binding affinity and selectivity.

Role as a Versatile Chemical Intermediate
5,7-Dichloro-2-tetralone is not an end-product but a versatile starting point for further

chemical elaboration. Its ketone functionality is a reactive handle for a multitude of chemical

transformations.
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Key Chemical Transformations

Potential Bioactive Scaffolds

5,7-Dichloro-2-tetralone

Reductive Amination Aldol Condensation Reduction to Alcohol Wittig Reaction

Substituted Tetralins
(CNS Agents)

Chalcone Derivatives
(Anticancer, Anti-inflammatory)

Chiral Alcohols
(Asymmetric Synthesis)

Exocyclic Alkenes
(Scaffold Diversification)

Click to download full resolution via product page

Caption: Potential synthetic pathways from 5,7-Dichloro-2-tetralone to diverse bioactive

scaffolds.

By leveraging these reactions, chemists can rapidly generate libraries of complex molecules

built upon the 5,7-dichloro-tetralone core. These libraries can then be screened for activity

against various biological targets, including enzymes, receptors, and ion channels, accelerating

the discovery of new therapeutic agents.[2]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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